Physicochemical Differentiation from the Thiourea Analog (CAS 149485-04-1)
The urea carbonyl in 1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea confers a lower logP (clogP 3.19) and a higher hydrogen-bond acceptor count (5 HBA, 0 HBD) compared to the corresponding thiourea analog (clogP estimated >3.8, HBA 3, HBD 2) . The reduced lipophilicity and altered hydrogen-bonding profile are predicted to limit passive membrane permeability but simultaneously reduce CYP450 promiscuity risk, a trade-off that is quantitative and measurable via standard PAMPA and microsomal stability assays .
| Evidence Dimension | Lipophilicity (clogP) and Hydrogen-Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | clogP 3.19; HBA 5; HBD 0 |
| Comparator Or Baseline | 1-(3-phenylpropyl)-3-(1,3-thiazol-2-yl)thiourea (CAS 149485-04-1): estimated clogP >3.8; HBA 3; HBD 2 |
| Quantified Difference | ΔclogP ≈ −0.6; ΔHBA = +2; ΔHBD = −2 |
| Conditions | Calculated values using standard cheminformatics algorithms (PubChem/MolBIC). Experimental logD7.4 not publicly available. |
Why This Matters
The quantitative shift in lipophilicity and hydrogen-bonding capacity directly impacts oral absorption, tissue distribution, and metabolic clearance, allowing procurement scientists to rationally select the urea analog over the thiourea for permeability-limited or metabolism-sensitive assays.
- [1] MolBIC IDRblab. Compound C18H24N4OS physicochemical profile. View Source
- [2] PubChem. Compound Summary: 1-(3-phenylpropyl)-3-(1,3-thiazol-2-yl)thiourea (CAS 149485-04-1). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
